6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidinesThe unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of aminotriazole with acetylacetone or acetoacetic ester in the presence of a suitable catalyst and solvent. The reaction mixture is refluxed for a specific period to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the selection of environmentally friendly solvents and catalysts is crucial for sustainable industrial production .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with different substitution patterns.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the triazolopyrimidine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst type are optimized based on the desired transformation .
Major Products
Major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted triazolopyrimidines with diverse functional groups. These products can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of complex molecules and materials.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), leading to the suppression of necroptosis . Additionally, the compound can modulate various signaling pathways, such as the ERK signaling pathway, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine include:
- 7-Phenyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-ones
- 5-Oxo-6,7-dihydro-4H-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl derivatives
- 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Compared to similar compounds, it may exhibit distinct pharmacological profiles and therapeutic potentials, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C5H7N5 |
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Molecular Weight |
137.14 g/mol |
IUPAC Name |
6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C5H7N5/c6-4-1-2-7-5-8-3-9-10(4)5/h2-4H,1,6H2 |
InChI Key |
TVSXEBWJGMFYBS-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=NC=NN2C1N |
Origin of Product |
United States |
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